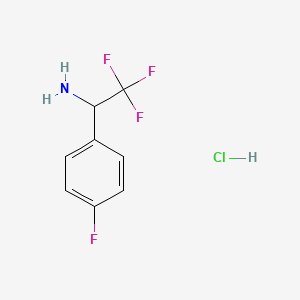

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJQOPDJQFLGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672305 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184980-60-6 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Chiral Amines in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl group (–CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance the binding affinity of drug candidates to their biological targets.[1][2] When this group is positioned adjacent to a chiral center, as in 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride, it creates a building block of significant value for medicinal chemists. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and applications in the synthesis of novel therapeutics.

The presence of a chiral amine in conjunction with a trifluoromethyl group makes this molecule a key intermediate in the development of drugs targeting a range of conditions, particularly in neuropharmacology.[3][4] The stereochemistry of such compounds is often critical to their therapeutic efficacy and safety, with one enantiomer typically exhibiting the desired pharmacological activity while the other may be less active or contribute to off-target effects.[5] This guide will address the racemic mixture and the individual enantiomers, providing the specific CAS numbers for each.

Physicochemical Properties and Stereoisomer Identification

This compound is a chiral compound, existing as a racemic mixture and as individual (R) and (S) enantiomers. It is imperative for researchers to use the correct CAS number corresponding to the specific stereoisomer required for their work.

| Property | Value | Source |

| Chemical Formula | C8H8ClF4N | [6][7][8] |

| Molecular Weight | 229.60 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [9] |

| Storage Temperature | 2-8°C, under inert gas | [8][10] |

CAS Number Identification:

-

(R)-Enantiomer: 1187928-45-5[12]

Synthesis of this compound

The synthesis of this valuable building block can be approached in two main stages: the initial synthesis of the racemic amine followed by the resolution of the enantiomers.

Part 1: Racemic Synthesis via the Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic and effective method for the reductive amination of ketones to produce amines, using ammonium formate as both the nitrogen source and the reducing agent.[12][13][14][15][16]

Caption: Workflow for the racemic synthesis of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HCl.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one with a molar excess (typically 2-3 equivalents) of ammonium formate.

-

Heating: Heat the mixture to approximately 160-185°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and add water. Extract the resulting N-formyl intermediate with an organic solvent such as ethyl acetate.

-

Hydrolysis: Concentrate the organic extracts and add concentrated hydrochloric acid. Heat the mixture to reflux to hydrolyze the formamide intermediate.

-

Isolation: Cool the reaction mixture and adjust the pH with a base (e.g., NaOH) to precipitate the free amine. The amine can then be extracted with an organic solvent. To obtain the hydrochloride salt, bubble dry HCl gas through a solution of the free amine in a suitable solvent (e.g., diethyl ether) until precipitation is complete. Filter and dry the resulting solid to yield the racemic hydrochloride salt.

Part 2: Chiral Resolution via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for separating enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.[13][17][18]

Caption: Workflow for the enzymatic kinetic resolution of racemic 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine.

Step-by-Step Protocol:

-

Enzyme Immobilization (if necessary): Immobilized lipases are often preferred for ease of separation.

-

Reaction: Dissolve the racemic amine in a suitable organic solvent (e.g., toluene or MTBE). Add the lipase and an acyl donor (e.g., ethyl acetate). The reaction is typically stirred at a controlled temperature (e.g., 30-45°C).

-

Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted amine and the formed amide. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

-

Separation: Once the desired conversion is reached, filter off the enzyme. The unreacted amine and the newly formed amide can be separated by column chromatography.

-

Hydrolysis and Salt Formation: The separated amide can be hydrolyzed back to the corresponding amine enantiomer using acidic or basic conditions. Both enantiomers can then be converted to their hydrochloride salts as described previously.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of pharmaceutical compounds.[19]

Exemplary Chiral HPLC Method:

| Parameter | Condition |

| Column | Polysaccharide-based chiral column (e.g., Lux Amylose-2 or similar) |

| Mobile Phase | Isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) for basic compounds. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25°C |

This method should provide baseline separation of the (R) and (S) enantiomers, allowing for accurate quantification of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

-

¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a quartet for the methine proton (CH) adjacent to the trifluoromethyl group, and a broad singlet for the amine protons.

-

¹³C NMR: Aromatic carbons will appear in the 115-140 ppm range. The carbon attached to the trifluoromethyl group will be a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), a common fragmentation pathway for phenethylamines involves cleavage alpha to the nitrogen atom, leading to the formation of a stable benzyl cation.[20][21] The molecular ion peak [M]+ should be observable, and characteristic fragments will provide further structural confirmation.

Applications in Drug Development

The unique combination of a trifluoromethyl group and a chiral amine makes 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine a highly valuable building block in medicinal chemistry.

-

Improved Pharmacokinetics: The trifluoromethyl group can block metabolic oxidation, increasing the half-life and bioavailability of a drug.[1][2]

-

Enhanced Potency: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the amine and influence binding interactions with target proteins, potentially leading to increased potency.

-

Central Nervous System (CNS) Penetration: The lipophilicity imparted by the trifluoromethyl group can facilitate the passage of molecules across the blood-brain barrier, making this building block particularly useful for developing drugs that act on the CNS.[1]

-

Stereospecific Interactions: The defined stereochemistry of the chiral amine allows for precise interactions with chiral biological targets such as receptors and enzymes, which is crucial for drug efficacy and selectivity.[5]

While a comprehensive list of all drugs synthesized from this specific intermediate is proprietary to pharmaceutical companies, its structural motifs are present in several classes of therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds.[2][5] For example, the antidepressant fluoxetine contains a trifluoromethylphenoxy propanamine core, highlighting the utility of this chemical space in drug design.[2][5]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[22][23][24] Avoid inhalation of dust and contact with skin and eyes.[22][23][24]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[23][24]

-

Toxicity: The compound is harmful if swallowed and may cause skin and eye irritation.[6][7]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[11][22][23][24]

Conclusion

This compound is a sophisticated and highly valuable chiral building block for drug discovery and development. Its unique structural features, including the strategically placed trifluoromethyl group and the chiral amine, offer medicinal chemists a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of new chemical entities. A thorough understanding of its synthesis, chiral resolution, and analytical characterization, as outlined in this guide, is essential for its effective application in the creation of the next generation of therapeutics.

References

- 1. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chimia.ch [chimia.ch]

- 6. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 7. (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | C8H8ClF4N | CID 16046476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 1212224-82-2|(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine|BLD Pharm [bldpharm.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 14. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. re.public.polimi.it [re.public.polimi.it]

- 18. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 21. rsc.org [rsc.org]

- 22. merckmillipore.com [merckmillipore.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

"spectral data of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (NMR, IR, MS)"

Spectral Data for 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride Not Publicly Available

An exhaustive search for the experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound this compound has concluded that this information is not readily accessible in public spectral databases or the surveyed scientific literature.

Despite a multi-pronged search strategy targeting reputable chemical databases such as the Spectral Database for Organic Compounds (SDBS), PubChem, and ChemSpider, no experimental spectra for this specific molecule could be located. Furthermore, a thorough review of scientific publications for the synthesis and characterization of this compound did not yield the required spectral data.

While commercial suppliers list the compound, they do not provide experimental spectral data. Information on structurally similar compounds was found, but this is insufficient for the creation of an in-depth technical guide that meets the required standards of scientific integrity and accuracy for the specified topic.

Therefore, the core requirement of providing a detailed analysis and interpretation of the NMR, IR, and MS spectra for this compound cannot be fulfilled at this time due to the unavailability of the necessary primary data.

"mechanism of action of trifluoromethylated amines in medicinal chemistry"

An In-Depth Technical Guide to the Mechanism of Action of Trifluoromethylated Amines in Medicinal Chemistry

The strategic incorporation of the trifluoromethyl (CF3) group into amine-containing molecules represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of the mechanisms through which trifluoromethylated amines exert their profound effects on the pharmacological profiles of drug candidates. We will delve into the fundamental physicochemical alterations induced by the CF3 moiety, including its impact on lipophilicity, metabolic stability, and basicity. Furthermore, we will elucidate how these molecular-level changes translate into tangible benefits in drug design, such as enhanced target binding, modulation of enzyme activity, and improved pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of trifluoromethylated amines in their therapeutic discovery endeavors.

The Trifluoromethyl Group: A Privileged Moiety in Drug Design

The trifluoromethyl group has emerged as a uniquely powerful tool in the medicinal chemist's arsenal for its ability to dramatically and predictably alter the properties of a parent molecule. Its strong electron-withdrawing nature, coupled with its steric bulk and high lipophilicity, allows for the fine-tuning of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The substitution of a methyl group with a trifluoromethyl group is a common strategy to block metabolic oxidation at that site, thereby increasing the drug's half-life.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the trifluoromethyl group exceptionally resistant to metabolic degradation. This inherent stability is a key contributor to the improved pharmacokinetic profiles observed in many trifluoromethylated drugs. Notable pharmaceuticals containing the trifluoromethyl group include the antidepressant fluoxetine (Prozac), the HIV reverse transcriptase inhibitor efavirenz (Sustiva), and the anti-inflammatory drug celecoxib (Celebrex).

Physicochemical Consequences of Amine Trifluoromethylation

The introduction of a trifluoromethyl group directly onto a nitrogen atom or on a carbon adjacent to an amine has profound and multifaceted effects on the molecule's physicochemical properties. These changes are the primary drivers of the altered biological activity.

Modulation of Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's membrane permeability and overall bioavailability. The trifluoromethyl group is highly lipophilic and its incorporation generally increases the logP of a molecule. This enhanced lipophilicity can facilitate the passage of drugs across biological membranes, including the blood-brain barrier, which is particularly advantageous for central nervous system (CNS) agents. However, the impact on lipophilicity is context-dependent. While α-trifluoromethylation strongly enhances lipophilicity, the effect is less pronounced for β- and γ-trifluoromethylated compounds.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The robust C-F bonds are resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) oxidases. Replacing a metabolically vulnerable methyl or hydrogen group on or near an amine with a CF3 group can effectively block common metabolic pathways, leading to a longer in vivo half-life and reduced drug dosage frequency. N-trifluoromethyl (N-CF3) compounds, in particular, have demonstrated significantly greater metabolic stability compared to their N-methyl (N-CH3) analogs in human liver microsome assays.

Alteration of Amine Basicity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. When placed in proximity to an amine, the CF3 group significantly reduces the electron density on the nitrogen atom. This inductive effect lowers the basicity (pKa) of the amine, making it less likely to be protonated at physiological pH. The modulation of pKa can have a profound impact on a drug's solubility, receptor binding interactions, and off-target effects. For instance, reducing the basicity of an amine can mitigate interactions with the hERG potassium channel, a common cause of cardiotoxicity. The hydrogen-bonding nature of an α-CF3 amine is more akin to that of an amide, allowing it to act as a bioisostere.

Mechanisms of Action in a Medicinal Chemistry Context

The aforementioned changes in physicochemical properties translate into several key mechanisms of action that are beneficial for drug discovery and development.

Enhanced Binding Affinity and Target Selectivity

The introduction of a trifluoromethyl group can lead to increased binding affinity for the biological target. This can be attributed to several factors:

-

Favorable Electrostatic Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with receptor residues.

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group can promote hydrophobic interactions within the binding pocket of the target protein.

-

Conformational Control: The steric bulk of the trifluoromethyl group can lock the molecule into a specific, more active conformation.

Enzyme Inhibition

Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbon of the trifluoromethyl ketone is susceptible to nucleophilic attack by the hydroxyl or thiol group in the enzyme's active site, leading to the formation of a stable hemiketal or hemithioketal adduct. This covalent modification effectively inactivates the enzyme. While trifluoromethyl ketones can be metabolically unstable, the incorporation of an additional electron-withdrawing group can stabilize the hydrated form and prevent metabolic reduction. The alpha-trifluoromethyl amine motif can also act as a proteolysis-resistant surrogate for an amide.

Metabolic Blocking and Improved Pharmacokinetics

As previously discussed, the metabolic stability conferred by the trifluoromethyl group is a primary mechanism for improving a drug's pharmacokinetic profile. By blocking metabolic hotspots, trifluoromethylation leads to:

-

Increased Half-Life: The drug remains in circulation for a longer period.

-

Improved Oral Bioavailability: Reduced first-pass metabolism in the liver allows more of the active drug to reach systemic circulation.

-

Reduced Patient Dosing: A longer half-life often translates to less frequent administration.

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties of trifluoromethylated amines and their non-fluorinated analogs.

| Property | Non-Fluorinated Amine (e.g., R-NH-CH3) | Trifluoromethylated Amine (e.g., R-NH-CF3) | Rationale for Change |

| Lipophilicity (logP) | Lower | Higher | The CF3 group is significantly more lipophilic than the CH3 group. |

| Metabolic Stability (t½ in HLM) | Shorter | Longer | The C-F bonds are resistant to metabolic cleavage by CYP450 enzymes. |

| Basicity (pKa) | Higher | Lower | The strong electron-withdrawing nature of the CF3 group reduces electron density on the nitrogen. |

| Aqueous Stability | Stable | Can be prone to hydrolysis (amines) | N-CF3 azoles exhibit greater aqueous stability than N-CF3 amines. |

Experimental Protocol: One-Pot N-Trifluoromethylation of a Secondary Amine

This protocol describes a robust and operationally simple method for the synthesis of N-trifluoromethyl amines from secondary amines, adapted from methodologies demonstrating high functional group tolerance.

Objective: To synthesize an N-trifluoromethylated derivative of a secondary amine for subsequent biological evaluation.

Materials:

-

Secondary amine (1.0 equiv)

-

Carbon Disulfide (CS2) (1.0 equiv)

-

Silver Fluoride (AgF) (4.5 equiv)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.5 equiv)

-

Ethyl Acetate (EA)

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the secondary amine (0.2 mmol, 1.0 equiv), ethyl acetate (2 mL), and DABCO (0.1 mmol, 0.5 equiv).

-

Formation of the Dithiocarbamate: Add carbon disulfide (0.2 mmol, 1.0 equiv) to the reaction mixture and stir at room temperature for 30 minutes.

-

Trifluoromethylation: Add silver fluoride (0.9 mmol, 4.5 equiv) to the flask.

-

Reaction Progression: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove insoluble silver salts. Wash the filter cake with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure N-trifluoromethyl amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation: The success of the synthesis is validated at each stage. The formation of the dithiocarbamate intermediate can be monitored by TLC. The final product is rigorously characterized by spectroscopic methods to confirm its identity and purity, ensuring that the material used for biological testing is of high quality.

Visualizations

Impact of Trifluoromethylation on Amine Properties

Caption: The cascading effects of trifluoromethylating an amine on its properties and pharmacological outcomes.

General Workflow for Evaluation of Trifluoromethylated Amine Drug Candidates

Caption: A streamlined workflow for the development and evaluation of trifluoromethylated amine drug candidates.

Conclusion

The incorporation of trifluoromethyl groups into amine-containing molecules is a powerful and versatile strategy in modern drug design. The profound and predictable effects on lipophilicity, metabolic stability, and basicity provide medicinal chemists with a reliable method to overcome common challenges in drug development. By understanding the fundamental mechanisms through which trifluoromethylated amines exert their effects, researchers can more effectively design and optimize the next generation of therapeutic agents with improved efficacy and safety profiles.

The Biological Frontier of Fluorination: An In-depth Technical Guide to the Activity of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride Derivatives

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. This guide delves into the biological activities of a specific class of fluorinated compounds: derivatives of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride. We will explore their potential as modulators of key neurological targets, grounded in the principles of structure-activity relationships (SAR) and supported by experimental evidence from related chemical scaffolds.

The core structure, characterized by a trifluoromethyl group and a fluorinated phenyl ring, presents a fascinating scaffold for probing biological systems. The trifluoromethyl group often enhances metabolic stability by blocking sites of oxidative metabolism, while the fluorine on the phenyl ring can modulate electronic properties and influence protein-ligand interactions. This strategic fluorination makes these derivatives promising candidates for targeting enzymes and receptors within the central nervous system (CNS).

Key Biological Target: Monoamine Oxidase (MAO)

A primary and well-documented target for phenylethylamine derivatives is monoamine oxidase (MAO), a mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibition of MAO can lead to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Structure-Activity Relationship (SAR) Insights from N-Arylated Heliamine Analogues

While direct and extensive SAR studies on a broad series of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine derivatives are not widely published, valuable insights can be gleaned from structurally related compounds. A study on N-arylated heliamine analogues, which share a core phenylethylamine-like structure, provides a compelling case for the potential of N-substituted derivatives of our target scaffold as MAO inhibitors.[1]

In this study, a series of N-arylated heliamine derivatives were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B.[1] The introduction of various substituted phenyl groups on the nitrogen atom of the heliamine core led to the identification of potent and selective MAO-B inhibitors.[1]

| Compound ID | N-Aryl Substituent | hMAO-B IC50 (µM) | Selectivity for MAO-B |

| 4h | 4-formylphenyl | 1.55 | Selective |

| 4i | 4-fluorophenyl | 13.5 | Selective |

| 4j | 3,5-difluorophenyl | 5.08 | Selective |

| Heliantine (parent) | - | >100 | - |

| Safinamide (control) | - | - | Selective MAO-B Inhibitor |

| Lazabemide (control) | - | - | Selective MAO-B Inhibitor |

Data synthesized from the study on N-arylated heliamine analogues.[1]

Notably, the derivative with a 4-fluorophenyl substituent on the nitrogen (4i ) exhibited significant inhibitory activity against hMAO-B with an IC50 of 13.5 µM and was selective over hMAO-A (IC50 > 100 µM).[1] This finding is highly relevant as it demonstrates that the N-(4-fluorophenyl) moiety can confer potent and selective MAO-B inhibitory activity. This suggests that N-alkylation or N-arylation of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine could be a fruitful strategy for developing novel MAO-B inhibitors.

The study also employed molecular docking to understand the binding interactions. The N-arylated derivatives were found to fit well into the active site of hMAO-B, with the substituted aryl ring occupying a hydrophobic pocket.[1] This provides a rational basis for the observed activity and a predictive model for designing further derivatives.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments. These protocols are based on established procedures in the field and are designed to be self-validating.

Synthesis of N-Substituted 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Derivatives

The synthesis of N-substituted derivatives can be achieved through various standard organic chemistry reactions. A common and effective method is reductive amination.

Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Add a dehydrating agent, such as sodium sulfate or magnesium sulfate, to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the synthesized derivatives against MAO-A and MAO-B can be determined using a fluorometric assay.

Protocol: Fluorometric MAO Inhibition Assay

-

Reagents and Buffers:

-

Human recombinant MAO-A and MAO-B enzymes.

-

Amplex® Red reagent (a sensitive fluorogenic substrate).

-

Horseradish peroxidase (HRP).

-

A suitable MAO substrate (e.g., p-tyramine).

-

Phosphate buffer (pH 7.4).

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, Amplex® Red reagent, HRP, and the test compound at various concentrations.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the MAO enzyme (either MAO-A or MAO-B) and the substrate.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Workflow for the synthesis and biological evaluation of derivatives.

Caption: Conceptual diagram of structure-activity relationships.

Potential as Dopamine Reuptake Inhibitors

Beyond MAO inhibition, fluorinated phenylethylamine derivatives are also being investigated as potential dopamine transporter (DAT) inhibitors. The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. Inhibitors of DAT can increase synaptic dopamine levels and have therapeutic potential for conditions such as ADHD and as treatments for substance abuse.

A study on chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines demonstrated that specific stereoisomers of these fluorinated compounds exhibit high affinity and selectivity for the DAT.[2] This highlights the importance of stereochemistry in the design of DAT inhibitors and suggests that chiral derivatives of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine could also be potent and selective DAT ligands.

Future Directions and Conclusion

The derivatives of this compound represent a promising class of compounds for the development of novel CNS-active agents. The existing evidence, particularly from structurally related scaffolds, strongly suggests their potential as selective MAO-B inhibitors.

Future research should focus on the systematic synthesis and evaluation of a library of N-substituted derivatives to establish a comprehensive structure-activity relationship. Key areas of exploration should include:

-

Varying N-substituents: Investigating a range of alkyl, aryl, and heterocyclic substituents to probe the steric and electronic requirements of the target binding sites.

-

Chiral Synthesis and Evaluation: Synthesizing and testing individual enantiomers, as biological targets are often stereoselective.

-

Broader Pharmacological Profiling: Screening derivatives against a panel of CNS targets, including other monoamine transporters and receptors, to assess their selectivity and identify potential off-target effects.

-

In Vivo Studies: Advancing lead compounds to in vivo models to evaluate their pharmacokinetic properties, brain penetration, and efficacy in relevant disease models.

References

- 1. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride

In the landscape of modern drug discovery and development, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine can dramatically modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among these critical reagents, 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (CAS: 1184980-60-6) has emerged as a valuable intermediate for synthesizing complex therapeutic agents. Its dual-fluorinated structure presents unique synthetic opportunities but also demands a nuanced understanding of its handling and safety profile.

This technical guide is designed for the hands-on researcher and drug development professional. Moving beyond a mere checklist of safety procedures, this document provides a deep dive into the rationale behind each recommendation, grounding every protocol in the principles of chemical reactivity and risk mitigation. Our objective is to empower scientists with the knowledge to not only handle this compound safely but to use it effectively and with confidence.

Part 1: Compound Profile and Hazard Analysis

A foundational understanding of a chemical's intrinsic properties is the bedrock of any robust safety protocol. It allows for the anticipation of potential hazards rather than merely reacting to them.

Physicochemical Characteristics

The properties of this white crystalline powder are significantly influenced by the electron-withdrawing trifluoromethyl group and the phenyl-bound fluorine atom.

| Property | Value / Description | Significance in the Laboratory |

| CAS Number | 1184980-60-6[1][2] | The universal identifier for ensuring the correct substance is being handled and researched. |

| Molecular Formula | C₈H₈ClF₄N | Essential for stoichiometric calculations in synthetic protocols. |

| Molecular Weight | 229.61 g/mol [3] | Critical for the accurate preparation of solutions and determination of molar equivalents. |

| Appearance | White to off-white crystalline powder | A key indicator of purity. Any deviation may signal contamination or degradation. |

| Storage | Store at room temperature in an inert atmosphere, keep dry and cool.[2] | Highlights its stability under standard conditions but sensitivity to moisture and air over time. |

Hazard Identification and Toxicological Insights

This compound is classified as hazardous. The primary risks are associated with its irritant properties upon direct contact or inhalation.

Globally Harmonized System (GHS) Classification:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Signal Word: Danger [1]

Part 2: A Proactive Framework for Safe Handling and Use

A truly effective safety system is one that is self-validating, where each step from receiving to disposal is designed to prevent and control potential exposures.

Risk Assessment: The Cornerstone of Laboratory Safety

Before any work begins, a thorough risk assessment must be conducted. This process involves identifying the hazards, evaluating the potential for exposure based on the planned experimental procedure, and implementing control measures.

Caption: A logical workflow for conducting a chemical risk assessment for this compound.

Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering solutions and administrative procedures over sole reliance on personal protective equipment.

-

Primary Engineering Control: All manipulations of the solid compound that could generate dust, including weighing and transferring, must be performed inside a certified chemical fume hood.[4] This is the most critical step in preventing respiratory exposure.

-

Administrative Controls:

-

Develop a standard operating procedure (SOP) specific to the use of this compound.

-

Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP and this guide.

-

Clearly demarcate areas where this compound is stored and handled.

-

Maintain an up-to-date chemical inventory.

-

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is not a substitute for robust engineering controls but is a mandatory final layer of protection.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times. When there is a heightened risk of splashing (e.g., during solution transfer or reaction workup), a face shield must be worn in addition to goggles.

-

Hand Protection: Nitrile gloves are the recommended minimum. For prolonged handling or larger quantities, consider double-gloving. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.

-

Body Protection: A long-sleeved laboratory coat is mandatory. Ensure it is fully buttoned. For larger-scale work, a chemically resistant apron provides an additional layer of protection.

-

Respiratory Protection: If for any reason work must be conducted outside of a fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter is required. All respirator use must be in accordance with a formal respiratory protection program.

Part 3: In-Practice: Protocols and Emergency Procedures

This section translates safety theory into practical, actionable steps for common laboratory procedures and emergency preparedness.

Illustrative Experimental Protocol: Amide Coupling Reaction

The following protocol for a representative amide coupling demonstrates the integration of safety measures at each step. This is a generalized procedure and must be adapted to the specific requirements of your reaction.

Objective: To synthesize an amide by reacting this compound with an activated carboxylic acid.

Methodology:

-

Reagent Preparation (in Fume Hood):

-

Don all required PPE (goggles, lab coat, nitrile gloves).

-

Weigh the required mass of this compound onto weigh paper. Causality: Weighing in the hood contains any airborne powder.

-

Transfer the solid to an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

-

-

Reaction Setup:

-

Dissolve the amine hydrochloride in a suitable anhydrous solvent (e.g., Dichloromethane).

-

Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) dropwise to neutralize the hydrochloride and liberate the free amine. Causality: The hydrochloride salt is typically unreactive in amide coupling; the free amine is the active nucleophile. This step is often mildly exothermic and should be done with care.

-

In a separate flask, prepare the activated carboxylic acid (e.g., as an acid chloride or using a coupling agent like HATU).

-

Slowly add the activated carboxylic acid solution to the stirring amine solution.

-

-

Reaction Monitoring and Workup:

-

Monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding water or a mild aqueous acid.

-

Perform a liquid-liquid extraction to isolate the product. All transfers and separations should be done carefully to avoid splashes.

-

-

Purification and Isolation:

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Ensure the evaporator's cold trap is functioning correctly to capture solvent vapors.

-

Purify the crude product, typically by column chromatography.

-

Spill Response Protocol

A swift and correct response to a spill is critical to prevent exposure and further contamination.

Caption: A clear, stepwise procedure for responding to a solid spill of the target compound.

Waste Disposal: A Critical Final Step

As a halogenated organic compound, all waste streams containing this compound must be treated as hazardous.

-

Segregation: Maintain a dedicated, labeled waste container for "Halogenated Organic Waste."[5][6] Do not mix with non-halogenated waste.

-

Solid Waste: Contaminated items such as gloves, weigh paper, and spill cleanup materials must be placed in a sealed, labeled solid waste container.

-

Liquid Waste: Reaction residues and solvent rinses should be collected in a compatible, sealed container for halogenated liquid waste.[5]

-

Container Rinsing: The first rinse of any container that held the compound must be collected as hazardous waste. For highly toxic materials, the first three rinses should be collected.[7]

-

Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Never dispose of this compound down the drain or in the regular trash.

Conclusion

This compound is a potent synthetic tool, and like any specialized instrument, it requires skillful and knowledgeable handling. By internalizing the principles of risk assessment, consistently applying engineering and personal protective controls, and adhering to rigorous protocols for use and disposal, researchers can confidently harness its synthetic potential. A culture of safety is not a barrier to discovery; it is the foundation upon which robust and reproducible science is built.

References

- 1. chemical-label.com [chemical-label.com]

- 2. bio-fount.com [bio-fount.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. uakron.edu [uakron.edu]

- 7. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

"discovery and development of chiral fluorinated amines"

An In-depth Technical Guide to the Discovery and Development of Chiral Fluorinated Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. When combined with the stereochemical precision of chiral amines, the resulting chiral fluorinated amines emerge as exceptionally valuable building blocks in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis and application of these privileged structures. We will explore the fundamental impact of fluorination on amine basicity and metabolic stability, delve into the core asymmetric synthetic methodologies for their preparation, and examine advanced strategies for constructing complex fluorinated stereocenters. This guide is intended to serve as a practical resource for researchers and professionals engaged in the discovery and development of next-generation pharmaceuticals.

Part I: The Strategic Value of Fluorine in Amine Drug Candidates

The introduction of fluorine into organic molecules, particularly in proximity to an amine functional group, imparts a unique set of properties that can be leveraged to overcome common challenges in drug development.[1][[“]] The high electronegativity and relatively small van der Waals radius of fluorine lead to profound electronic and conformational effects.

One of the most significant consequences of fluorination is the modulation of basicity (pKa) of the amine. The strong electron-withdrawing nature of fluorine atoms decreases the electron density on the nitrogen atom, thereby lowering its basicity.[3] This reduction in pKa can have several beneficial effects on a drug candidate's pharmacokinetic profile. For instance, it can reduce unwanted interactions with off-target biological macromolecules and improve oral bioavailability by altering the ionization state of the molecule in the gastrointestinal tract.[3]

Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[4] This inherent stability can block sites of oxidative metabolism, leading to an increased metabolic half-life and improved drug exposure. The introduction of fluorine can also influence molecular conformation and binding affinity to target proteins through the formation of favorable non-covalent interactions.[[“]][5]

Part II: Asymmetric Synthesis of Chiral Fluorinated Amines - Core Methodologies

The development of stereoselective methods for the synthesis of chiral fluorinated amines is a vibrant area of chemical research. A variety of powerful strategies have emerged, broadly categorized into catalytic, enzymatic, and auxiliary-based approaches.

Catalytic Enantioselective Reduction of Fluorinated Imines

A prevalent and effective strategy for accessing α-trifluoromethyl amines is the catalytic enantioselective reduction of the corresponding trifluoromethyl-substituted imines.[6] This method relies on the use of chiral catalysts to control the stereochemical outcome of the hydrogenation or transfer hydrogenation of the C=N double bond.

A range of transition metal catalysts, often based on iridium, rhodium, or palladium, with chiral phosphine ligands have been successfully employed.[6] Chiral phosphoric acids have also emerged as powerful organocatalysts for the transfer hydrogenation of these substrates.[6] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of a Trifluoromethyl Ketimine

-

Step 1: Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (0.01 mmol) and a chiral bisphosphine ligand (e.g., (R)-SynPhos, 0.011 mmol) in a degassed solvent such as methanol (2 mL) is stirred for 30 minutes to form the active catalyst.

-

Step 2: Reaction Setup: To a solution of the N-aryl trifluoromethyl ketimine (1.0 mmol) in methanol (5 mL) in a high-pressure reactor, the prepared catalyst solution is added.

-

Step 3: Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a predetermined time (e.g., 24 hours).

-

Step 4: Work-up and Purification: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral α-trifluoromethyl amine.

-

Step 5: Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Caption: Workflow for the asymmetric reduction of trifluoromethyl imines.

Nucleophilic Addition to Fluorinated Imines using Chiral Auxiliaries

The use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, provides a reliable and highly stereoselective route to a variety of fluorinated chiral amines.[3] In this approach, a chiral sulfinyl group is attached to the imine nitrogen, which directs the facial selectivity of nucleophilic attack. A wide range of nucleophiles, including organometallic reagents and enolates, can be added diastereoselectively to these sulfinylimines. The sulfinyl group can then be readily cleaved under mild acidic conditions to reveal the free chiral amine.

Experimental Protocol: Diastereoselective Addition of an Organolithium Reagent to a Fluorinated N-tert-Butylsulfinyl Imine

-

Step 1: Reaction Setup: To a solution of the fluorinated N-tert-butylsulfinyl imine (1.0 mmol) in an anhydrous solvent such as THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon), is added the organolithium reagent (1.2 mmol) dropwise.

-

Step 2: Reaction: The reaction mixture is stirred at -78 °C for a specified time (e.g., 3 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Step 3: Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Step 4: Work-up and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the diastereomerically enriched sulfinamide.

-

Step 5: Auxiliary Cleavage: The purified sulfinamide is dissolved in methanol, and a solution of HCl in dioxane is added. The mixture is stirred at room temperature until the cleavage is complete. The solvent is then removed in vacuo to afford the hydrochloride salt of the chiral fluorinated amine.

Enzymatic and Photoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral fluorinated amines.[5][7] Enzymes such as transaminases and reductive aminases have been successfully employed in the asymmetric synthesis of these compounds.[7]

-

Transaminases: These pyridoxal phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (e.g., alanine or isopropylamine) to a prochiral fluorinated ketone, producing the corresponding chiral amine with high enantioselectivity.[7]

-

Reductive Aminases: These enzymes catalyze the reductive amination of fluorinated ketones using ammonia or an amine as the nitrogen source and a nicotinamide cofactor (NADH or NADPH) as the hydride source.[7]

More recently, photoenzymatic methods have emerged, combining the selectivity of enzymes with the power of photochemistry to forge new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of fluorinated amides with remote stereocenters.[8]

Caption: Key enzymatic routes for chiral fluoroamine synthesis.

Part III: Advanced Topics and Future Outlook

The field continues to evolve with the development of methods to construct more complex and challenging chiral fluorinated structures.

Construction of Remote and Quaternary Fluorinated Stereocenters

While the synthesis of α-chiral fluorinated amines is well-established, the construction of stereocenters remote from the amine or at a quaternary carbon presents a greater challenge.[9] Recent advances in transition-metal catalysis, such as palladium-catalyzed enantioselective Heck reactions of alkenyl fluorides, have provided new avenues to access benzylic tertiary C-F stereocenters.[9][10] Organocatalytic and transition-metal-catalyzed alkylation, arylation, and Mannich reactions of fluorinated substrates are also being explored for the synthesis of fluorinated quaternary carbon centers.[11]

Comparative Data of Synthetic Methodologies

| Methodology | Typical Substrates | Key Advantages | Potential Limitations |

| Catalytic Imine Reduction | Trifluoromethyl ketimines | High efficiency, broad substrate scope | Requires high-pressure H2, precious metal catalysts |

| Chiral Auxiliaries | Fluorinated imines | High diastereoselectivity, predictable stereochemistry | Stoichiometric use of chiral auxiliary, additional synthetic steps |

| Enzymatic Synthesis | Fluorinated ketones | High enantioselectivity, mild reaction conditions, green | Substrate scope can be limited by enzyme specificity, cofactor cost |

Conclusion

Chiral fluorinated amines are indispensable building blocks in modern drug discovery, offering a unique combination of stereochemical control and beneficial physicochemical properties. The synthetic toolbox for accessing these compounds has expanded significantly, providing researchers with a range of powerful and versatile methodologies. From well-established catalytic reductions and auxiliary-based approaches to the burgeoning field of biocatalysis, the ability to precisely install fluorinated stereocenters is poised to accelerate the development of safer and more effective medicines. Future efforts will likely focus on the development of even more efficient and selective methods for constructing complex fluorinated architectures and expanding the application of these valuable motifs in novel therapeutic agents.

References

- 1. ucj.org.ua [ucj.org.ua]

- 2. consensus.app [consensus.app]

- 3. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Construction of Remote Tertiary Carbon-Fluorine Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Abstract

Fluorine, once a chemical curiosity, has ascended to a position of strategic indispensability in the modern drug discovery armamentarium.[1] Its unique and potent electronic properties, combined with a modest steric footprint, grant medicinal chemists an unparalleled tool to meticulously sculpt the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The judicious incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, acidity (pKa), and bioavailability.[2][3] This guide provides an in-depth technical exploration of the multifaceted roles of fluorine, moving beyond a mere recitation of its effects to a causal analysis of why and how these transformations are achieved. We will delve into the underlying physicochemical principles, supported by field-proven insights, detailed experimental protocols, and illustrative case studies of successful fluorinated drugs. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this remarkable element.

The Physicochemical Foundations of Fluorine's Influence

The profound impact of fluorine in medicinal chemistry stems from a unique confluence of its fundamental properties. Understanding these is paramount to its rational application in drug design.

-

High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, creating strong, polarized carbon-fluorine (C-F) bonds.[2][4] This alters the electron distribution within a molecule, influencing the acidity and basicity of nearby functional groups.[4][5]

-

Small Atomic Radius: With a van der Waals radius of approximately 1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[2][4] This allows it to act as a bioisostere of hydrogen, often enabling substitution with minimal steric perturbation in a protein's binding pocket.[2][6]

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) superfamily.[4][7]

-

Lipophilicity Contribution: A single fluorine-for-hydrogen substitution typically results in a slight increase in lipophilicity (LogP).[4] However, the effect is context-dependent, and multiple fluorines or trifluoromethyl groups can sometimes decrease lipophilicity.[4][8]

-

Hydrogen Bond Acceptor: The polarized C-F bond allows fluorine to act as a weak hydrogen bond acceptor, a property that can be exploited to enhance binding affinity with protein targets.[4]

Table 1: Comparative Properties of Hydrogen and Fluorine

| Property | Hydrogen (H) | Fluorine (F) | Implication in Drug Design |

| Van der Waals Radius (Å) | ~1.20 | ~1.47 | Minimal steric hindrance upon substitution.[2][4] |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Strong inductive effects, pKa modulation.[2][4] |

| Bond Energy with Carbon (kJ/mol) | ~414 (C-H) | ~485 (sp³ C-F) | Increased metabolic stability.[4] |

| Lipophilicity Contribution (π value) | +0.50 | +0.14 | Can fine-tune lipophilicity. |

| Hydrogen Bonding | Donor/Non-polar | Weak Acceptor | Potential for new binding interactions.[4] |

Enhancing Metabolic Stability: The "Fluorine Shield"

A primary application of fluorine in drug design is to enhance metabolic stability, thereby increasing a drug's half-life and bioavailability.[1][2][4] This is predominantly achieved by blocking sites of oxidative metabolism.

Mechanism of Metabolic Blocking

The strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[7] By strategically replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "shield" the molecule from degradation by CYP450 enzymes.[4][7]

Diagram 1: Mechanism of Metabolic Blocking by Fluorine

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method for evaluating the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[7]

Materials:

-

Test compound and its fluorinated analog

-

Liver microsomes (human, rat, or other species)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard (for quenching and analysis)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a microsomal suspension in phosphate buffer.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

Initiate the reaction by adding the test compound to the microsomal suspension.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

-

Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the t½ from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).[7]

-

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | Non-Fluorinated (t½ min) | Fluorinated (t½ min) | Fold Increase in Stability | Reference |

| Ezetimibe Analog | < 5 | > 60 | > 12 | [9] |

| PDE9 Inhibitor | 15 | 45 | 3 | [10] |

| Fluoroanisole vs. Anisole | 22 | 25 | 1.14 | [8] |

Note: Data is illustrative and derived from various studies. Actual values are highly context-dependent.

Modulating Binding Affinity and Selectivity

Fluorine's electronic properties can be harnessed to enhance a drug's binding affinity and selectivity for its target protein.[2][4]

Electrostatic and Dipolar Interactions

The highly polarized C-F bond can engage in favorable dipole-dipole or C-F---H-X hydrogen bonds with amino acid residues in the protein's binding pocket.[4] This can lead to a more stable protein-ligand complex and increased potency.

Conformational Control

The introduction of fluorine can influence the conformational preferences of a molecule through effects like the gauche effect, where the polar C-F bond favors specific dihedral angles relative to other polar groups.[4] This can stabilize the bioactive conformation required for optimal binding.[4]

Diagram 2: Fluorine-Mediated Enhancement of Binding Affinity

Caption: Fluorine enhances binding through multiple interactions.

Tuning Physicochemical Properties: pKa and Bioavailability

Fluorine's potent inductive effect allows for the fine-tuning of a molecule's acidity or basicity (pKa), which in turn influences its solubility, permeability, and overall bioavailability.[4][5]

pKa Modulation

The electron-withdrawing nature of fluorine lowers the pKa of nearby acidic groups (making them stronger acids) and lowers the pKa of the conjugate acids of nearby basic groups (making them weaker bases).[4] This can be crucial for optimizing a drug's ionization state at physiological pH, which affects its ability to cross cell membranes.[4][5]

Impact on Bioavailability

By modulating pKa and lipophilicity, fluorine can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] Judicious placement of fluorine has been shown to enhance oral bioavailability and brain penetration in numerous drug discovery programs.[1]

Table 3: Effect of Fluorination on pKa

| Compound Series | Position of Fluorine | pKa (Non-fluorinated) | pKa (Fluorinated) | ΔpKa | Reference |

| Aliphatic Amines | β-position | 9.8 | 8.2 | -1.6 | [10] |

| Aliphatic Amines | γ-position | 10.2 | 9.5 | -0.7 | [10] |

| Anilines | para-position | 4.6 | 4.0 | -0.6 | General Chemistry |

Synthetic Strategies for Fluorination in Drug Discovery

The increasing demand for fluorinated pharmaceuticals has spurred significant innovation in synthetic fluorination methods.[1] Modern techniques allow for the selective and efficient introduction of fluorine, even at late stages of a synthetic route.[1][11]

Categories of Fluorination Reactions

-

Nucleophilic Fluorination: Utilizes fluoride ion sources (e.g., KF, CsF) or specialized reagents. Transition-metal-catalyzed methods have greatly expanded the scope of this approach.[1]

-

Electrophilic Fluorination: Employs reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) for introducing fluorine under mild conditions.[1]

-

Radical/Photoredox Methods: Enable C-H fluorination, offering novel pathways for late-stage functionalization.[1]

-

Deoxyfluorination: Replaces hydroxyl groups with fluorine using reagents like DAST or Deoxo-Fluor®.[12]

Diagram 3: Overview of Synthetic Fluorination Strategies

Caption: Major pathways for introducing fluorine into molecules.

Fluorine in PET Imaging: A Tool for Translational Science

The positron-emitting isotope fluorine-18 (¹⁸F) is invaluable for Positron Emission Tomography (PET) imaging in drug discovery and clinical diagnostics.[2][13]

Advantages of ¹⁸F in PET

-

Favorable Half-life: With a half-life of approximately 110 minutes, ¹⁸F allows for multi-step radiosynthesis and imaging over several hours.[14][15]

-

Low Positron Energy: Results in high-resolution images.[16]

-

Established Radiochemistry: A wide range of methods have been developed for incorporating ¹⁸F into drug molecules.[15]

Applications in Drug Development

¹⁸F-labeled drug candidates enable researchers to:

-

Visualize Drug Distribution: Directly measure the concentration of a drug in various tissues and organs in real-time.[1]

-

Assess Target Engagement: Quantify the binding of a drug to its intended target in vivo.[1]

-

Bridge Preclinical and Clinical Studies: Provide a translational biomarker to guide dose selection and patient stratification.[1]

Diagram 4: Workflow for ¹⁸F-PET in Drug Discovery

Caption: Integrating ¹⁸F-PET into the drug development pipeline.

Case Studies: Fluorine in Action

The strategic application of fluorine is best illustrated through its role in the development of successful drugs across various therapeutic areas.[1]

-

Ibrutinib (BTK Inhibitor): The introduction of a 4-fluorophenoxy substituent was crucial for enhancing binding affinity and improving the pharmacokinetic profile of this first-in-class covalent BTK inhibitor.[1]

-

Ezetimibe (Cholesterol Absorption Inhibitor): A para-fluorophenyl group on the β-lactam scaffold enhances lipophilicity and target binding at the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1]

-

Fluoxetine (SSRI): The para-trifluoromethyl group increases lipophilicity and central nervous system (CNS) penetration, enabling effective serotonin transporter binding.[1]

Conclusion and Future Perspectives

Fluorine has unequivocally established itself as a cornerstone of modern medicinal chemistry.[1] Its ability to modulate a wide array of molecular properties in a predictable, albeit context-dependent, manner provides an invaluable tool for overcoming common challenges in drug discovery, from poor metabolic stability to suboptimal binding affinity.[1][2] The continued development of novel and efficient late-stage fluorination techniques will undoubtedly expand the accessible chemical space for fluorinated drug candidates.[1][12] As our understanding of the intricate interplay between fluorine substitution and biological systems deepens, the rational design of next-generation therapeutics will increasingly rely on the strategic deployment of this "small magic bullet."[5]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Chiral Amines Utilizing (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride

Abstract

Chiral amines are indispensable building blocks in modern medicinal chemistry, with a substantial portion of pharmaceuticals incorporating at least one stereogenic amine center.[1] The stereoselective synthesis of these amines is therefore a critical endeavor in drug discovery and development. This document provides an in-depth guide to the application of (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride, a highly effective chiral auxiliary, for the asymmetric synthesis of chiral amines. We will explore the underlying principles, provide detailed experimental protocols, and discuss the mechanistic rationale for the high stereoselectivity achieved. The introduction of fluorine atoms into drug molecules can significantly improve their metabolic stability and bioavailability, making fluorinated chiral amines particularly valuable.[2][3]

Introduction: The Significance of Chiral Amines and the Fluorine Advantage

Chiral amines are ubiquitous structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[4] The specific three-dimensional arrangement of substituents around the stereogenic carbon atom bearing the amino group is often crucial for biological activity. Consequently, the ability to synthesize single enantiomers of chiral amines is of paramount importance.[5]

Asymmetric reductive amination stands out as one of the most direct and atom-economical methods for preparing enantiomerically enriched amines from readily available ketones and aldehydes.[1][6] This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the desired chiral amine.[1] The stereochemical outcome of the reduction is controlled by a chiral catalyst or, as in the focus of this guide, a chiral auxiliary.

The incorporation of fluorine into organic molecules can impart unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability.[2] Specifically, the presence of a trifluoromethyl group can lower the basicity of the amine, which can be advantageous for drug candidates.[2] (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride serves as an excellent chiral source for introducing both chirality and a fluorinated moiety into the target molecule.

(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride: A Profile

This chiral amine hydrochloride salt is a versatile reagent for asymmetric synthesis. Its key features include:

-

Pre-installed Chirality: The (S)-configuration at the benzylic carbon provides a robust chiral scaffold to direct the stereochemical outcome of subsequent reactions.

-

Fluorinated Moiety: The trifluoromethyl and 4-fluorophenyl groups offer the benefits of fluorine incorporation, as discussed previously.

-

Stability: The hydrochloride salt form enhances the stability and ease of handling of the amine.[7]

| Property | Value |

| CAS Number | 929642-58-0[8] |